

Technical Guide: Purity Specifications for Analytical Grade Lithol Rubine BK

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Compound of Interest

Compound Name: *Lithol Rubine BK*

Cat. No.: *B12516396*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity specifications for analytical grade **Lithol Rubine BK** (C.I. Pigment Red 57:1, CAS 5281-04-9). It includes a summary of quantitative data, detailed experimental protocols for key analytical methods, and visualizations of experimental workflows. This document is intended to assist researchers, scientists, and professionals in drug development in ensuring the quality and consistency of **Lithol Rubine BK** used in their work.

Purity Specifications

Analytical grade **Lithol Rubine BK** is expected to meet stringent purity requirements. The specifications can vary slightly between different suppliers and regulatory bodies. The following table summarizes the key purity specifications from prominent sources.

Parameter	Specification	Source
Assay (Total Colouring Matter)	≥ 95.0% (by HPLC)	Sigma-Aldrich (Analytical Standard)[1][2][3]
≥ 90%	JECFA[4]	
Subsidiary Colouring Matters	Not more than 0.5%	JECFA[4]
Organic compounds other than colouring matters:		
2-Amino-5-methylbenzenesulfonic acid, calcium salt	Not more than 0.2%	JECFA[4]
3-Hydroxy-2-naphthalenecarboxylic acid, calcium salt	Not more than 0.4%	JECFA[4]
Un sulfonated primary aromatic amines	Not more than 0.01% (calculated as aniline)	JECFA[4]
Loss on Drying at 135°C	Not more than 10% (together with chloride and sulfate calculated as calcium salts)	JECFA[4]
Lead (Pb)	Not more than 2 mg/kg	JECFA[4]

Experimental Protocols

Detailed methodologies for the determination of purity and impurities are crucial for the quality control of analytical grade **Lithol Rubine BK**. The following sections provide protocols for key analytical techniques.

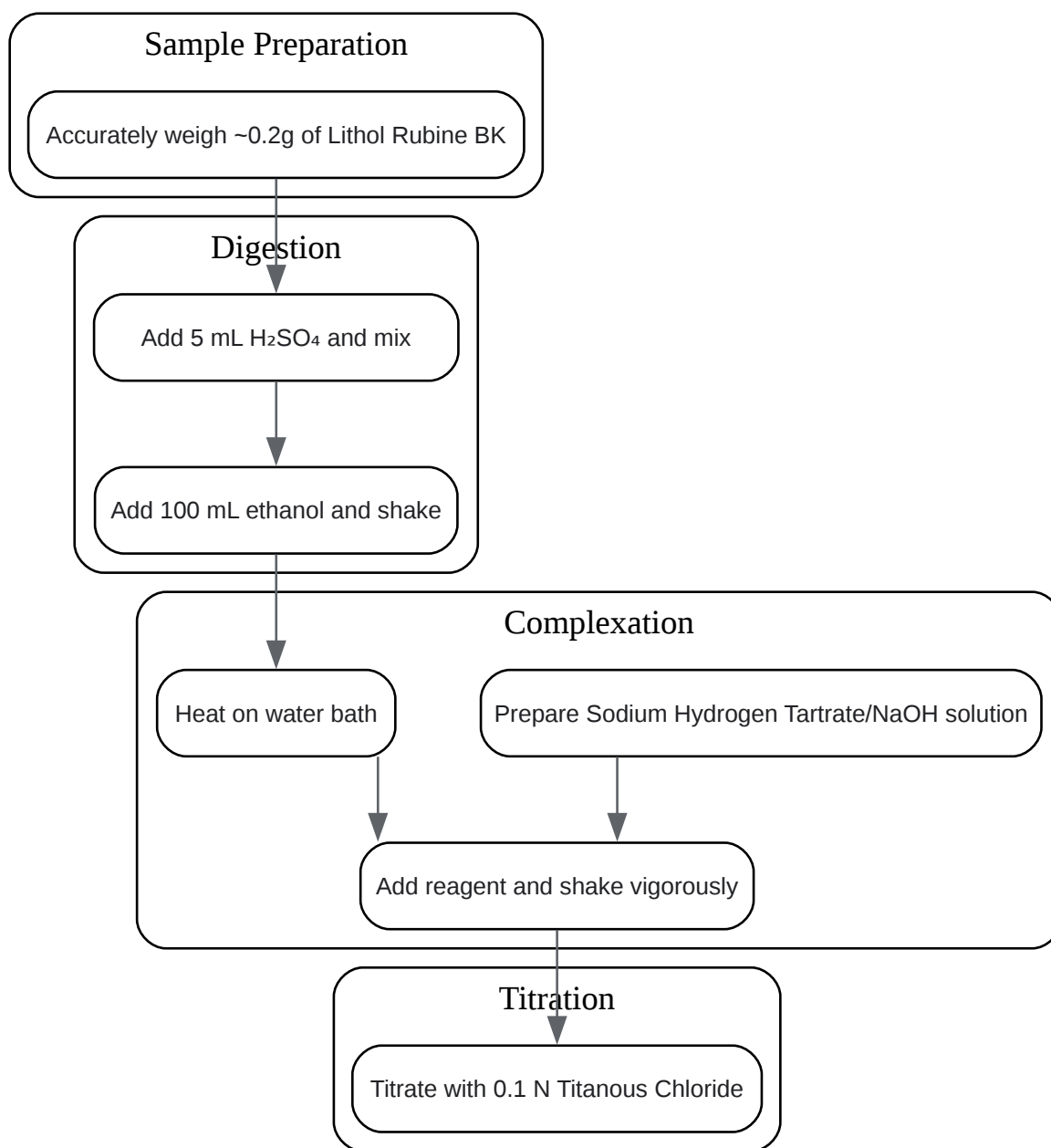
Determination of Total Colouring Matter by Titrimetry

This method, based on a titanous chloride titration, is a classic approach for the assay of azo dyes.

Methodology:

- Sample Preparation: Accurately weigh approximately 0.2 g of the **Lithol Rubine BK** sample into a 500-mL Erlenmeyer flask.
- Digestion: Add 5 mL of sulfuric acid and mix well. Then, add 100 mL of ethanol and shake thoroughly.
- Complexation: Heat the mixture on a water bath. Prepare a solution by dissolving 20 g of sodium hydrogen tartrate in 100 mL of boiling water and mix it with 20 mL of 30% sodium hydroxide solution. Add this solution to the flask, shaking vigorously.
- Titration: Titrate the hot solution with 0.1 N titanous chloride solution. The endpoint is indicated by a color change from red to a persistent yellow or orange.
- Calculation: Each mL of 0.1 N titanous chloride is equivalent to 10.61 mg of $C_{18}H_{12}CaN_2O_6S$.
[\[4\]](#)

Experimental Workflow:



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Titrimetric Assay Workflow

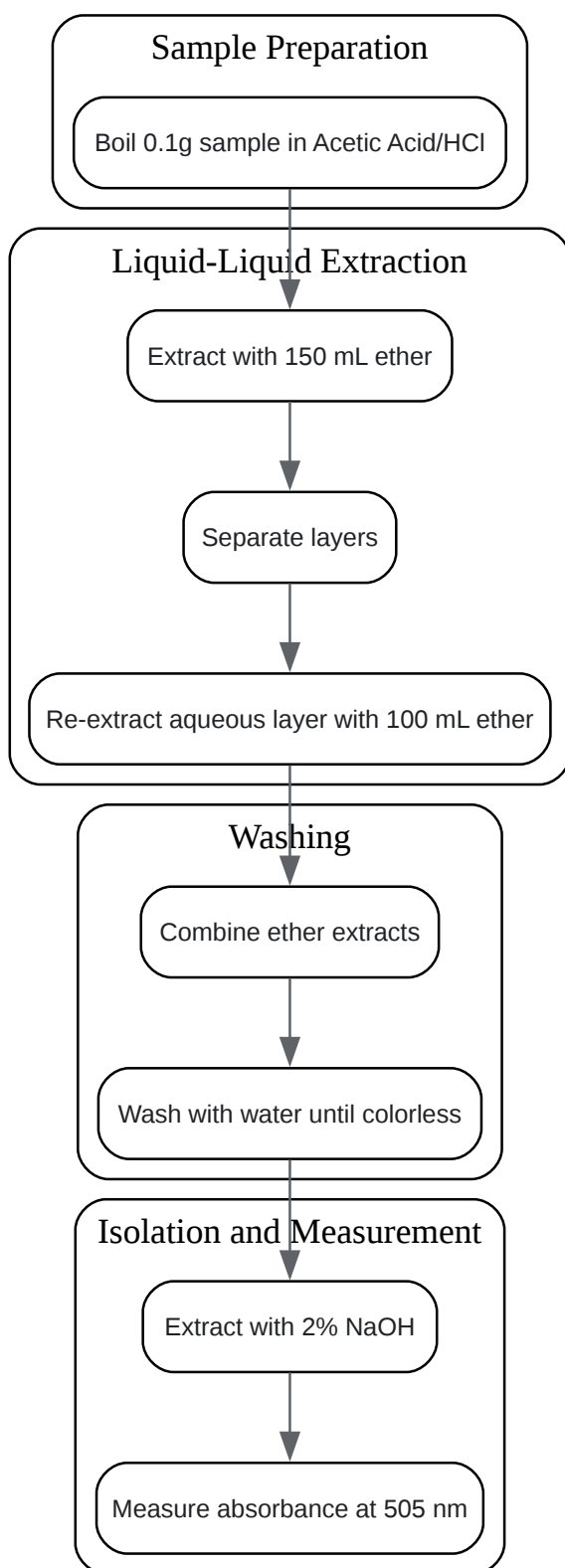
Spectrophotometric Determination of Subsidiary Colouring Matters

This method is used to quantify colored impurities that are structurally related to **Lithol Rubine BK**.

Methodology:

- **Sample Preparation:** Gently boil 0.10 g of the sample with 100 mL of glacial acetic acid and 75 mL of 8 N hydrochloric acid until the color has dissolved.
- **Extraction:** Cool the solution and transfer it to a 1000 mL separatory funnel. Extract the acidic solution with 150 mL of ether. Separate the layers by adding about 150 mL of water. Transfer the lower aqueous layer to a second funnel and extract with another 100 mL of ether.
- **Washing:** Combine the ether extracts and wash with 100 mL portions of water until the washings are colorless, and then wash twice more.
- **Isolation of Subsidiary Colours:** Remove the subsidiary color from the ether layer by extraction with 20 mL portions of 2% sodium hydroxide solution.
- **Measurement:** Warm the sodium hydroxide extract to expel the ether. Determine the concentration of the subsidiary color spectrophotometrically at 505 nm.
- **Standard:** 3-Hydroxy-4-(4-methylphenylazo)-2-naphthalenecarboxylic acid has an absorptivity of $0.032 \text{ L mg}^{-1} \text{ cm}^{-1}$ at 505 nm.[\[4\]](#)

Experimental Workflow:



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Spectrophotometric Analysis of Subsidiary Colours

High-Performance Liquid Chromatography (HPLC) for Purity Assay

HPLC is a powerful technique for the separation and quantification of the main component and its impurities. While a specific validated monograph method for analytical grade **Lithol Rubine BK** is not readily available in the public domain, the following method is a representative example for the analysis of azo dyes and can be adapted and validated for this purpose.

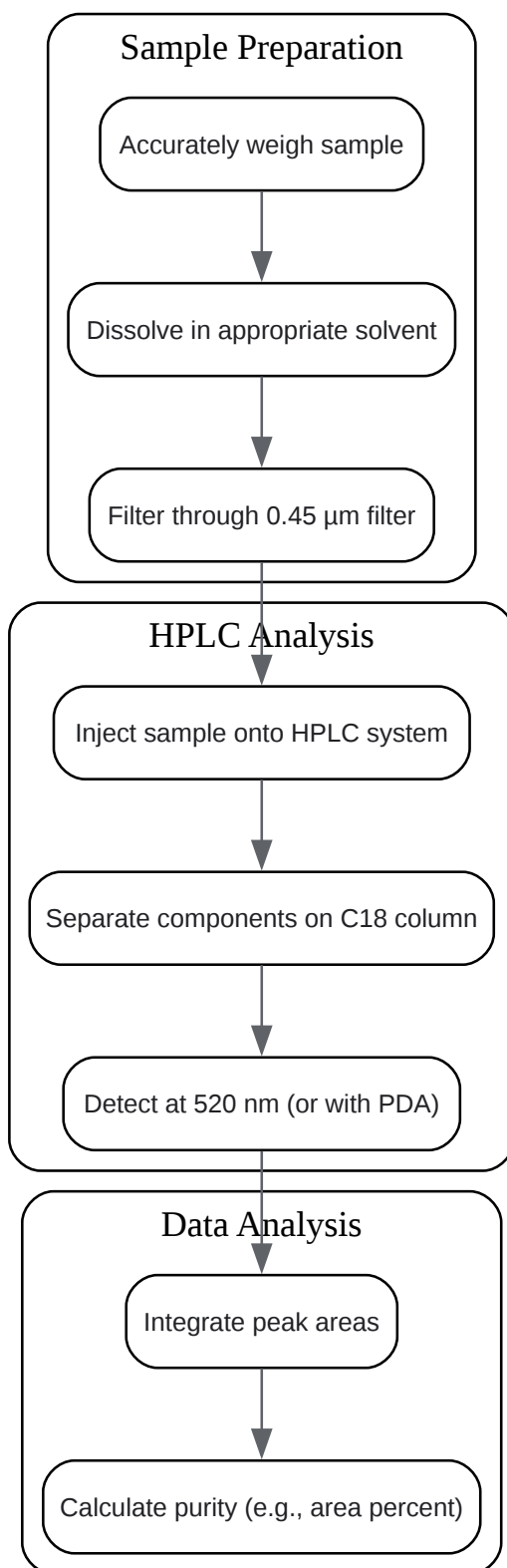
Disclaimer: This is an example method and requires validation for its intended use.

Methodology:

- Instrumentation: A standard HPLC system with a PDA or UV-Vis detector.
- Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient elution is typically employed.
 - Solvent A: Acetonitrile
 - Solvent B: Water with an ion-pairing agent or buffer (e.g., 0.02 M ammonium acetate, adjusted to a specific pH).
- Gradient Program (Example):
 - 0-2 min: 10% A
 - 2-15 min: Linear gradient to 90% A
 - 15-20 min: 90% A
 - 20-22 min: Linear gradient to 10% A
 - 22-25 min: 10% A (re-equilibration)
- Flow Rate: 1.0 mL/min.

- Detection Wavelength: 520 nm for **Lithol Rubine BK**. A photodiode array detector can be used to monitor multiple wavelengths and identify impurities.
- Sample Preparation: Dissolve an accurately weighed amount of **Lithol Rubine BK** in a suitable solvent (e.g., dimethylformamide or a mixture of methanol and water) to a known concentration. Filter the solution through a 0.45 µm filter before injection.
- Quantification: The percentage purity is determined by comparing the peak area of **Lithol Rubine BK** to the total area of all peaks in the chromatogram (area percent method) or by using a certified reference standard for external calibration.

Experimental Workflow:



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HPLC Purity Assay Workflow

Common Impurities

The manufacturing process of **Lithol Rubine BK** can result in the presence of several impurities. These include:

- **Subsidiary Colouring Matters:** Isomers and other closely related azo dyes formed during the synthesis.
- **Starting Materials and Intermediates:** Unreacted 2-amino-5-methylbenzenesulfonic acid and 3-hydroxy-2-naphthoic acid.[4][5][6]
- **Inorganic Salts:** Calcium chloride and/or calcium sulfate may be present from the manufacturing and precipitation process.[4]
- **Un sulfonated Primary Aromatic Amines:** These are a class of impurities that are often monitored in azo dyes due to potential toxicological concerns.

A thorough understanding and control of these impurities are essential for applications in sensitive fields such as drug development and scientific research.

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